molecular formula C20H14N2O4 B13149171 2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone CAS No. 84788-11-4

2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone

Cat. No.: B13149171
CAS No.: 84788-11-4
M. Wt: 346.3 g/mol
InChI Key: TVHDZTXXIBHODC-UHFFFAOYSA-N
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Description

2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Anthraquinone is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.

    Amination: Phenylamine is introduced to the compound through an amination reaction, often using catalysts like palladium on carbon.

    Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, typically using reagents like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anthraquinone derivatives.

Scientific Research Applications

2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone involves its interaction with molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, DNA replication, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminoanthraquinone: Another anthraquinone derivative with amino groups.

    1,8-Dihydroxyanthraquinone: Similar structure but lacks the phenylamino group.

    2-Phenylaminoanthraquinone: Contains a phenylamino group but lacks the hydroxy groups.

Properties

CAS No.

84788-11-4

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

2-amino-5-anilino-1,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H14N2O4/c21-12-7-6-11-15(19(12)25)20(26)17-14(23)9-8-13(16(17)18(11)24)22-10-4-2-1-3-5-10/h1-9,22-23,25H,21H2

InChI Key

TVHDZTXXIBHODC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C=CC(=C4O)N

Origin of Product

United States

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